molecular formula C10H14ClNO B13288733 4-(Tert-butoxy)-3-chloroaniline CAS No. 1039334-68-3

4-(Tert-butoxy)-3-chloroaniline

Cat. No.: B13288733
CAS No.: 1039334-68-3
M. Wt: 199.68 g/mol
InChI Key: UUXBZGOILICMAR-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-chloroaniline is an organic compound that features a tert-butoxy group and a chlorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Tert-butoxy)-3-chloroaniline typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene . This method is efficient and allows for easy separation and purification of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-(Tert-butoxy)-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Tert-butoxy)-3-chloroaniline exerts its effects involves its interaction with various molecular targets. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions . These intermediates can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-3-chloroaniline is unique due to the presence of both a tert-butoxy group and a chlorine atom on the aniline ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

1039334-68-3

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3

InChI Key

UUXBZGOILICMAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)N)Cl

Origin of Product

United States

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